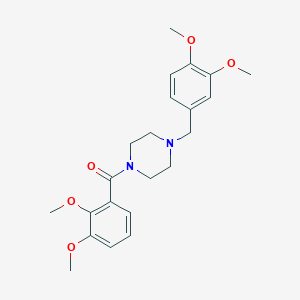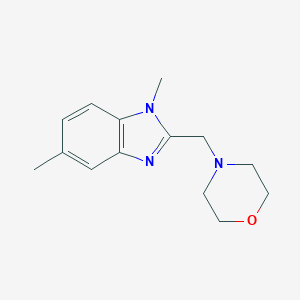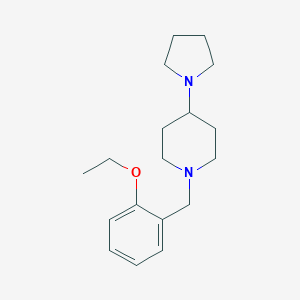![molecular formula C24H30N4 B247023 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247023.png)
3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole, also known as WAY-100635, is a selective serotonin 5-HT1A receptor antagonist. It is commonly used in scientific research to study the role of serotonin in various physiological and pathological processes.
作用机制
3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor that is widely distributed in the brain and peripheral tissues. By blocking the activity of 5-HT1A receptors, 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole depend on the specific experimental conditions and the target tissues. In general, 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole can modulate the release of various neurotransmitters, affect the activity of various ion channels and second messenger systems, and regulate various physiological and pathological processes, including mood, cognition, pain, and autonomic function.
实验室实验的优点和局限性
The main advantages of 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole for lab experiments are its high selectivity and specificity for the 5-HT1A receptor, its well-established synthesis method, and its widespread use in scientific research. The main limitations of 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole are its poor solubility in water and its relatively low potency compared to other 5-HT1A receptor antagonists.
未来方向
There are several future directions for the research on 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole. First, more studies are needed to investigate the role of 5-HT1A receptors in various physiological and pathological processes, including anxiety, depression, schizophrenia, and Parkinson's disease. Second, new drugs that target 5-HT1A receptors with higher potency and selectivity could be developed based on the structure-activity relationship of 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole. Third, new methods for the delivery of 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole to target tissues could be developed to overcome its poor solubility in water. Finally, new imaging techniques could be developed to visualize the distribution and activity of 5-HT1A receptors in vivo, which could provide valuable insights into the role of serotonin in various physiological and pathological processes.
合成方法
The synthesis of 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole involves several steps, starting with the reaction of indole-3-carboxaldehyde with 4-phenylpiperazine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the intermediate, which is further reacted with 1-(2-chloroethyl)-4-(4-methylphenyl)piperazine to form the final product, 3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole. The purity of the compound is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole is widely used in scientific research to study the role of serotonin receptors in various physiological and pathological processes, including anxiety, depression, schizophrenia, and Parkinson's disease. It is also used to investigate the effects of various drugs on serotonin receptors and to develop new drugs for the treatment of serotonin-related disorders.
属性
产品名称 |
3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole |
|---|---|
分子式 |
C24H30N4 |
分子量 |
374.5 g/mol |
IUPAC 名称 |
3-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C24H30N4/c1-2-6-21(7-3-1)27-14-16-28(17-15-27)22-10-12-26(13-11-22)19-20-18-25-24-9-5-4-8-23(20)24/h1-9,18,22,25H,10-17,19H2 |
InChI 键 |
JORKXJSOGVYCPP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CNC5=CC=CC=C54 |
规范 SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)

![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)
![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)



